(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 161742-21-8
VCID: VC20902428
InChI: InChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1
SMILES: CC1=C(N2CC(C2SC1)N)C(=O)O
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 161742-21-8

Cat. No.: VC20902428

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 161742-21-8

Specification

CAS No. 161742-21-8
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name (6R,7R)-7-amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1
Standard InChI Key NPKQMXWZPUPPDN-IYSWYEEDSA-N
Isomeric SMILES CC1=C(N2C[C@H]([C@H]2SC1)N)C(=O)O
SMILES CC1=C(N2CC(C2SC1)N)C(=O)O
Canonical SMILES CC1=C(N2CC(C2SC1)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator